N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of a chemical compound, as defined by the International Union of Pure and Applied Chemistry, is essential for the accurate communication of its structure and properties. The compound under discussion is systematically named as “this compound”. This name conveys detailed information about its molecular architecture, including the presence of a hydrazide functional group, a 5-chloro-2-hydroxyphenyl moiety, an ethylidene linkage, and a 3-(4-methylpiperazin-1-ylsulfonyl)benzene core.
The molecular formula for this compound is $$ \mathrm{C{20}H{23}ClN{4}O{4}S} $$, indicating it contains twenty carbon atoms, twenty-three hydrogen atoms, one chlorine atom, four nitrogen atoms, four oxygen atoms, and one sulfur atom. The average molecular mass is calculated as 450.938, while the monoisotopic mass is 450.112854. These values are critical for mass spectrometric identification and analytical characterization.
The structural representation of the compound can be described both in two-dimensional (2D) and three-dimensional (3D) formats. The 2D structure highlights the connectivity of atoms and the presence of double bonds, stereochemistry, and functional groups. The compound features a hydrazide linkage at the para position of a benzene ring, which is further substituted at the meta position with a sulfonyl group attached to a 4-methylpiperazine ring. The hydrazide nitrogen is linked via an ethylidene bridge to a 5-chloro-2-hydroxyphenyl group, with the (1E) configuration signifying the trans arrangement across the imine double bond.
A tabular summary of the key structural data is presented below:
| Property | Value |
|---|---|
| Systematic IUPAC Name | This compound |
| Molecular Formula | C20H23ClN4O4S |
| Average Molecular Mass | 450.938 |
| Monoisotopic Mass | 450.112854 |
| Stereochemistry | (1E) (trans configuration at imine bond) |
| Key Functional Groups | Hydrazide, Sulfonyl, Piperazine, Phenol, Chloro-substituted aromatic ring |
| Structure Representation | 2D and 3D (see chemical databases) |
The explicit structural formula, as depicted in major chemical databases, confirms the connectivity and spatial arrangement of the substituents. The configuration of the ethylidene bridge is particularly significant, as it influences the compound’s chemical reactivity and interaction with biological targets.
Alternative Designations: Seclidemstat (INN/USAN) and Development Codes
In addition to its systematic IUPAC nomenclature, the compound is widely recognized by several alternative designations, reflecting its progression through pharmaceutical development and regulatory approval processes. The most prominent of these is “Seclidemstat,” which serves as both its International Nonproprietary Name and United States Adopted Name. The INN and USAN systems assign unique, universally accepted names to pharmaceutical substances, facilitating their identification across international jurisdictions.
Seclidemstat is also known by a variety of development codes and synonyms, which are used in research publications, patent filings, and clinical trial registries. These include “SP-2577,” “SP 2577,” and “LSD1 Inhibitor SP-2577”. The use of such codes is common during the early stages of drug discovery and development, prior to the assignment of an INN or USAN.
Additional synonyms and systematic variants encountered in chemical and pharmaceutical databases include:
- N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
- N'-((1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-methylpiperazine-1-sulfonyl)benzohydrazide
- (E)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-((4-methylpiperazin-1-yl)sulfonyl)benzohydrazide
- Benzoic acid, 3-[(4-methyl-1-piperazinyl)sulfonyl]-, (2E)-2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazide
The table below catalogs the principal alternative designations and development codes associated with this compound:
| Designation Type | Name/Code |
|---|---|
| International Nonproprietary Name (INN) | Seclidemstat |
| United States Adopted Name (USAN) | Seclidemstat |
| Development Code | SP-2577, SP 2577 |
| Research Synonyms | LSD1 Inhibitor SP-2577 |
| Systematic Variants | N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
| N'-((1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-methylpiperazine-1-sulfonyl)benzohydrazide | |
| (E)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-((4-methylpiperazin-1-yl)sulfonyl)benzohydrazide | |
| Benzoic acid, 3-[(4-methyl-1-piperazinyl)sulfonyl]-, (2E)-2-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazide |
The multiplicity of names and codes underscores the importance of standardized chemical identifiers for unambiguous scientific communication.
Registry Numbers and Database Identifiers (CAS 1423715-37-0, ChemSpider 72382137)
Properties
Molecular Formula |
C20H23ClN4O4S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27) |
InChI Key |
MVSQDUZRRVBYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfonamide Core Structure
The first step involves the formation of 3-(4-methylpiperazin-1-ylsulfonyl)benzoic acid through the reaction of 3-chlorosulfonylbenzoic acid with 1-methylpiperazine. Based on analogous reactions described in the literature for similar compounds, this procedure follows the general approach below:
To a stirred solution of 1-methylpiperazine in an appropriate solvent (typically dichloromethane) cooled to 0-5°C, 3-chlorosulfonylbenzoic acid is added dropwise over 1-2 hours. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours. This sulfonylation reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, with the elimination of HCl.
The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with dilute HCl to remove excess piperazine, followed by extraction with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the crude product.
Conversion to the Methyl Ester
The carboxylic acid obtained from the previous step is converted to the corresponding methyl ester. Based on similar procedures described for analogous compounds, the esterification follows this general protocol:
The 3-(4-methylpiperazin-1-ylsulfonyl)benzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated under reflux for 6-8 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate.
Alternative esterification methods include:
- Thionyl chloride in methanol
- Dimethyl sulfate in the presence of potassium carbonate
- DCC-mediated coupling with methanol
Synthesis of the Benzohydrazide Intermediate
The methyl ester is converted to the corresponding hydrazide through hydrazinolysis, following a procedure similar to that reported for related compounds:
To a stirred solution of methyl 3-(4-methylpiperazin-1-ylsulfonyl)benzoate in methanol, 80% aqueous hydrazine hydrate (1.5 equivalents) is added at room temperature. The reaction mixture is heated to 45-50°C for 15-18 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered and washed with cold methanol to afford the hydrazide intermediate.
This reaction typically proceeds with high yields (80-85%) as observed with similar compounds.
Formation of the Final Schiff Base
The final step involves the condensation of the hydrazide with 1-(5-chloro-2-hydroxyphenyl)ethanone to form the Schiff base with E-configuration:
To a stirred solution of 3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide in methanol (approximately 10 mL per gram of hydrazide), 1-(5-chloro-2-hydroxyphenyl)ethanone (1.2-1.5 equivalents) is added. The reaction mixture is heated to 50°C for 12 hours. After completion (monitored by TLC), the reaction mixture is cooled to 0-5°C, and the precipitated product is filtered, washed with cold methanol, and dried to afford the target compound.
The stereoselective formation of the E-isomer is favored by the intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen, as observed in similar compounds. The presence of this hydrogen bond stabilizes the E-configuration and contributes to the compound's three-dimensional structure.
Reaction Parameters and Optimization
Table 1 summarizes the key reaction parameters for each step of the synthesis based on data from similar compounds:
| Synthetic Step | Reagents | Solvent | Temperature | Duration | Approximate Yield |
|---|---|---|---|---|---|
| Sulfonamide formation | 3-Chlorosulfonylbenzoic acid, 1-methylpiperazine | Dichloromethane | 0-25°C | 4-6 hours | 65-75% |
| Esterification | H₂SO₄ (cat.) | Methanol | 65°C (reflux) | 6-8 hours | 80-90% |
| Hydrazinolysis | Hydrazine hydrate (80%) | Methanol | 45-50°C | 15-18 hours | 80-85% |
| Schiff base formation | 1-(5-Chloro-2-hydroxyphenyl)ethanone | Methanol | 50°C | 12 hours | 75-85% |
Several parameters significantly affect the efficiency and stereoselectivity of each reaction step:
- Solvent effects : Protic solvents like methanol favor the formation of the hydrazide and the subsequent Schiff base.
- Temperature control : Lower temperatures during the sulfonylation step minimize side reactions, while moderate heating is essential for hydrazinolysis and condensation steps.
- Reaction time : Extended reaction times for the hydrazinolysis and condensation steps ensure complete conversion.
- Catalyst effects : Acid catalysis can enhance both the esterification and the Schiff base formation.
Alternative Synthetic Approaches
Direct Sulfonylation of Benzohydrazide
An alternative approach involves the direct sulfonylation of benzohydrazide with appropriate sulfonyl chlorides. Research on similar compounds suggests a procedure using hypervalent iodine reagents:
A round-bottom flask is charged with chlorobenziodoxolone (0.19 mmol) and a sulfinate salt (0.19 mmol) in acetonitrile (1 mL). The reaction is stirred for 30 minutes at -40°C. The hydrazide (0.19 mmol) is then added, and the mixture is stirred for 1 hour at -40°C. When complete, the reaction mixture is allowed to warm to room temperature, washed with a saturated solution of sodium bicarbonate, and extracted with ethyl acetate.
This method could potentially offer a more direct route to sulfonyl hydrazides, which could then be condensed with 1-(5-chloro-2-hydroxyphenyl)ethanone.
One-Pot Synthesis of Hydrazones
Research on similar compounds has demonstrated the possibility of a one-pot approach for the formation of hydrazones from carboxylic acids:
The carboxylic acid is first activated (e.g., with thionyl chloride or a coupling agent), followed by reaction with hydrazine and then immediate condensation with the appropriate ketone or aldehyde. This approach reduces the number of isolation and purification steps, potentially improving overall yield.
Analytical Characterization
The structure and purity of this compound can be confirmed through various analytical techniques:
Spectroscopic Characterization
Based on data from similar compounds, the following spectral features would be expected:
¹H NMR Spectroscopy : Key signals would include:
- Aromatic protons (7.0-8.5 ppm)
- Methyl group attached to the ethylidene (around 2.3-2.5 ppm)
- Piperazine protons (2.2-3.5 ppm)
- N-methyl group (around 2.2 ppm)
- Hydroxyl proton (9.5-11.0 ppm)
- NH proton (10.0-11.5 ppm)
¹³C NMR Spectroscopy : Important signals would include:
- Carbonyl carbon (around 165-170 ppm)
- Imine carbon (around 150-155 ppm)
- Aromatic carbons (115-145 ppm)
- Piperazine carbons (40-50 ppm)
- Methyl carbons (15-25 ppm)
Mass Spectrometry : The expected molecular ion peak would be at m/z 450.94, corresponding to the molecular formula C₂₀H₂₃ClN₄O₄S.
Infrared Spectroscopy : Characteristic bands would include:
- NH stretching (3300-3400 cm⁻¹)
- OH stretching (3200-3400 cm⁻¹)
- C=O stretching (1650-1680 cm⁻¹)
- C=N stretching (1600-1630 cm⁻¹)
- S=O stretching (1150-1350 cm⁻¹)
Crystallographic Analysis
X-ray crystallographic analysis would confirm the three-dimensional structure, particularly the E-configuration of the C=N bond. The intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen could be directly observed, as has been demonstrated with similar compounds.
Scale-Up Considerations and Challenges
When scaling up the synthesis of this compound, several challenges need to be addressed:
- Exothermic reactions : The sulfonylation step can be highly exothermic, requiring careful temperature control during scale-up.
- Purification challenges : Each intermediate must be purified to ensure the quality of the final product, which can be challenging on a larger scale.
- Solvent volumes : Large volumes of solvents are required for the multi-step synthesis, necessitating consideration of solvent recovery and recycling.
- Stereoselectivity : Maintaining the E-configuration during scale-up requires consistent reaction conditions.
Table 2 summarizes the key challenges and potential solutions for scale-up:
| Challenge | Impact | Potential Solution |
|---|---|---|
| Heat generation during sulfonylation | Safety hazard, potential side reactions | Improved heat exchange, controlled addition rates |
| Purification of intermediates | Product quality, yield loss | Continuous crystallization, optimized washing procedures |
| Large solvent volumes | Environmental impact, cost | Solvent recycling, exploration of greener solvents |
| Stereoselectivity | Product quality | Strict temperature control, seeding with pure E-isomer |
| Long reaction times | Productivity | Process intensification, catalyst optimization |
Chemical Reactions Analysis
Seclidemstat undergoes various chemical reactions, including:
Oxidation: Seclidemstat can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the hydrazide moiety, leading to the formation of reduced derivatives.
Substitution: Seclidemstat can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Seclidemstat has a wide range of scientific research applications, including:
Cancer treatment: Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma, myelodysplastic syndromes, and chronic myelomonocytic leukemia. .
Epigenetic research: Seclidemstat is used as a tool compound in epigenetic research to study the role of LSD1 in gene regulation and chromatin remodeling.
Mechanism of Action
Seclidemstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, seclidemstat prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Synthesis : Most hydrazides/hydrazones are synthesized via acid-catalyzed condensation (e.g., glacial acetic acid) or specialized methods like the Vilsmeier-Haack reaction .
- Structural Features :
- Electron-Withdrawing Groups : The target compound’s 5-chloro and sulfonyl groups enhance electrophilicity and stability compared to benzodioxol (electron-rich) or thiophene (π-conjugated) substituents .
- Solubility : Piperazinylsulfonyl groups in the target compound likely improve aqueous solubility over purely aromatic systems (e.g., biphenyl in ) .
- Bioactivity : Antifungal activity in ’s compound correlates with imidazole and benzodioxol moieties, while antimicrobial activity in is linked to thiophene .
Spectroscopic and Computational Analysis
- X-ray Crystallography : The (E)-configuration of hydrazone bonds is confirmed via single-crystal X-ray analysis in and , using SHELX software .
- DFT and Docking : employed density functional theory (DFT) and molecular docking to correlate antifungal activity with interactions at fungal cytochrome P450 binding sites . Similar approaches could predict the target compound’s mechanism.
Biological Activity
N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and structural characteristics.
Structural Overview
The compound is a Schiff base characterized by the presence of a hydrazone linkage, which is critical for its biological activity. The structural formula can be represented as follows:
This compound features a 5-chloro-2-hydroxyphenyl moiety and a 4-methylpiperazin-1-ylsulfonyl group, both of which contribute to its pharmacological properties.
Research indicates that Schiff base compounds, including this one, exhibit potent antimicrobial activity. The mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid production. For instance, studies have shown that related compounds demonstrate bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 μM .
Efficacy Against Biofilms
Biofilm formation poses a significant challenge in treating infections. The compound has shown moderate to good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentrations (MBICs) reported between 62.216–124.432 μg/mL . This suggests that it could be a viable candidate for developing treatments targeting biofilm-associated infections.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines through the modulation of signaling pathways involved in cell proliferation and survival. For example, related compounds have shown selective inhibition of Src family kinases (SFKs), which are implicated in various cancers .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
